molecular formula C18H17N3O3 B5160335 N-(2-methoxy-5-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(2-methoxy-5-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B5160335
M. Wt: 323.3 g/mol
InChI Key: DACLNHPYBIARAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2-methoxy-5-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide" involves cyclization reactions, substitutions, and various innovative synthetic routes. For instance, Alagarsamy et al. (2009) described the synthesis of triazolo[4,3-a]quinazolin-5-ones by cyclizing 2-hydrazino-3-(3-methoxyphenyl)-3H-quinazolin-4-one with various electrophiles, starting from 3-methoxy aniline (Alagarsamy et al., 2009).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including the compound of interest, typically features a planar conformation that contributes to its biological activity. Wen et al. (2006) analyzed the crystal structure of a related compound, showing nearly planar conformation with detailed bond lengths and angles, highlighting the structural basis for its interaction with biological targets (Wen et al., 2006).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-7-8-16(24-2)15(9-12)20-17(22)10-21-11-19-14-6-4-3-5-13(14)18(21)23/h3-9,11H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACLNHPYBIARAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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